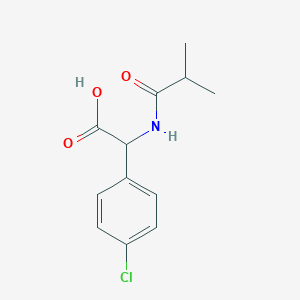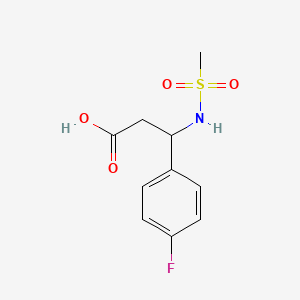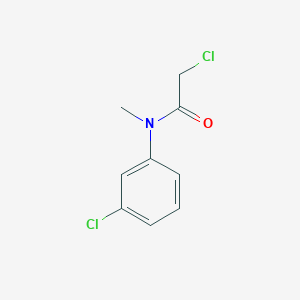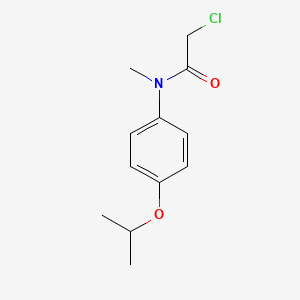![molecular formula C15H14ClNO2 B7628021 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, also known as CPME, is a chemical compound that has been studied for its potential applications in scientific research. CPME is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain that is involved in the regulation of anxiety, sleep, and other physiological processes. By enhancing the activity of GABA receptors, this compound may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to modulate GABA receptor activity, reduce inflammation, and inhibit the growth of cancer cells. These effects make it a promising candidate for further study in a variety of scientific fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is that it is a relatively stable compound that can be stored for long periods of time without significant degradation. However, it is also a highly reactive compound that requires careful handling and safety precautions. Additionally, this compound is not readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on different physiological systems. Additionally, more research is needed to determine the safety and toxicity of this compound, especially in the context of long-term use. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Synthesemethoden
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(phenoxymethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-(phenoxymethyl)aniline with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have activity as a GABA receptor agonist, which could make it useful in the treatment of anxiety and other neurological disorders. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-8-6-12(7-9-13)11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKWSPHAKODLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)









![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)


